3,5-dichloro-N-(1H-imidazol-2-ylmethyl)aniline
Description
3,5-Dichloro-N-(1H-imidazol-2-ylmethyl)aniline is a substituted aniline derivative featuring two chlorine atoms at the 3- and 5-positions of the benzene ring and an imidazole-containing methyl group attached to the amine.
Properties
Molecular Formula |
C10H9Cl2N3 |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
3,5-dichloro-N-(1H-imidazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C10H9Cl2N3/c11-7-3-8(12)5-9(4-7)15-6-10-13-1-2-14-10/h1-5,15H,6H2,(H,13,14) |
InChI Key |
BIODOJDLCREDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CNC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-(1H-imidazol-2-ylmethyl)aniline typically involves the reaction of 3,5-dichloroan
Biological Activity
3,5-Dichloro-N-(1H-imidazol-2-ylmethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorobenzene ring substituted with an imidazole moiety. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that 3,5-dichloro-N-(1H-imidazol-2-ylmethyl)aniline exhibits significant antimicrobial activity. In particular, it has been tested against various bacterial strains and fungi. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also shown promising results in anticancer studies. In vitro assays reveal that it can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10.5 |
| A549 (lung cancer) | 12.3 |
| HeLa (cervical cancer) | 8.7 |
The biological activity of 3,5-dichloro-N-(1H-imidazol-2-ylmethyl)aniline is believed to involve several mechanisms:
- Enzyme Inhibition : The imidazole ring can chelate metal ions, which may inhibit metalloenzymes crucial for microbial survival and cancer cell proliferation.
- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : Studies suggest that it may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 3,5-dichloro-N-(1H-imidazol-2-ylmethyl)aniline against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL, indicating its potential as a therapeutic agent for treating infections caused by resistant strains.
Study on Anticancer Activity
In another study focused on its anticancer properties, the compound was tested against MCF-7 breast cancer cells. Results indicated that treatment with 3,5-dichloro-N-(1H-imidazol-2-ylmethyl)aniline resulted in a dose-dependent decrease in cell viability, with an IC50 value of 10.5 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Zoxamide (3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide)
Structural Differences :
- Core Structure : Zoxamide is a benzamide derivative with a methyl group at the 4-position of the benzene ring, whereas the target compound is an aniline derivative with an imidazole-methyl substituent.
- Functional Groups : Zoxamide contains a 3-chloro-1-ethyl-1-methyl-2-oxopropyl group, introducing a ketone and additional chloroalkyl chains, which are absent in the imidazole-aniline compound.
Functional Implications :
Comparison with 3,5-Dichloro-N-(2-Thienylmethyl)aniline
Structural Differences :
- Heterocyclic Substituent : The thiophene (sulfur-containing) ring in this analog replaces the imidazole (nitrogen-containing) group in the target compound.
Physicochemical Properties :
- LogD (pH 5.5): The thiophene analog has a LogD of 4.7, indicating moderate lipophilicity . The imidazole analog likely has lower LogD due to the imidazole’s polar nature (hydrogen-bond donors/acceptors: 1/1 for thiophene vs. 2/3 for imidazole).
- pKa : The thiophene analog’s calculated acid pKa is 18.73 , suggesting weak basicity. Imidazole derivatives typically exhibit pKa values around 6–7, enabling pH-dependent solubility and reactivity.
Comparison with 3,5-Dichloro-N-(Perfluorophenyl)-4H-1,2,6-Thiadiazin-4-imine
Structural Differences :
- Core Heterocycle : This compound belongs to the thiadiazine class, with a sulfur- and nitrogen-containing six-membered ring, contrasting with the aniline backbone of the target compound.
Reactivity :
- Synthetic Utility : The thiadiazine derivative undergoes Stille coupling reactions under Pd catalysis (Pd₂(dba)₃, P(o-tol)₃, 110°C) to form polymers . The imidazole-aniline compound may exhibit distinct reactivity in cross-coupling reactions due to its amine and imidazole groups.
Data Table: Key Properties of Analogs vs. Target Compound
Discussion of Structural Influences
- Electron Effects : Chlorine substituents in all compounds enhance electrophilic reactivity and stability.
- Thiophene’s sulfur atom increases lipophilicity, favoring agrochemical applications. Thiadiazine’s rigid structure supports polymer synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
